molecular formula C22H22N4O7S B11055063 Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Cat. No.: B11055063
M. Wt: 486.5 g/mol
InChI Key: RVAPLVRIZBUUTM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole moiety, followed by the formation of the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzodioxole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C22H22N4O7S

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 2-[8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetate

InChI

InChI=1S/C22H22N4O7S/c1-10(2)26-20-12(7-23-26)15(19-21(24-20)25(22(28)34-19)8-14(27)30-4)11-6-13(29-3)17-18(16(11)31-5)33-9-32-17/h6-7,10H,8-9H2,1-5H3

InChI Key

RVAPLVRIZBUUTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C5C(=C4OC)OCO5)OC)SC(=O)N3CC(=O)OC

Origin of Product

United States

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